molecular formula C11H12O4S2 B12800297 2-(Benzyldithio)succinic acid CAS No. 94520-49-7

2-(Benzyldithio)succinic acid

Cat. No.: B12800297
CAS No.: 94520-49-7
M. Wt: 272.3 g/mol
InChI Key: ULHKCUJOONCJHB-UHFFFAOYSA-N
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Description

2-(Benzyldithio)succinic acid is a succinic acid derivative featuring a benzyl group attached via two sulfur atoms (dithio linkage) to the central succinic acid backbone. The dithio group likely enhances its reactivity and influences solubility, making it distinct from mono-thio or non-sulfur variants. Such compounds are often explored for pharmaceutical or industrial applications due to their unique electronic and steric properties .

Properties

CAS No.

94520-49-7

Molecular Formula

C11H12O4S2

Molecular Weight

272.3 g/mol

IUPAC Name

2-(benzyldisulfanyl)butanedioic acid

InChI

InChI=1S/C11H12O4S2/c12-10(13)6-9(11(14)15)17-16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15)

InChI Key

ULHKCUJOONCJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSSC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyldithio)succinic acid typically involves the reaction of succinic acid with benzyl mercaptan in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to deprotonate the succinic acid, followed by the addition of benzyl mercaptan. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(Benzyldithio)succinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyldithio)succinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyldithio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzyldithio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted succinic acid derivatives.

Scientific Research Applications

2-(Benzyldithio)succinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyldithio)succinic acid involves its interaction with various molecular targets. The benzyldithio group can undergo redox reactions, making it a useful probe for studying oxidative stress and redox biology. Additionally, the compound can interact with thiol-containing proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Substituent Group Molecular Formula Key Functional Groups CAS Number
2-(Benzyldithio)succinic acid Benzyl-dithio Not provided Dithioether, carboxylic acid Not provided
2-Benzylsuccinic acid Benzyl C11H12O4 Carboxylic acid 36092-42-9
2-(1,3-Benzothiazol-2-Ylthio)succinic acid Benzothiazolyl-thio C11H9NO4S2 Thioether, carboxylic acid 95154-01-1
2-(Substituted benzylidene)succinic acids Benzylidene (unsaturated) Varies α,β-unsaturated carbonyl Varies
  • Dithio vs. Thio Linkages: The dithio group in 2-(Benzyldithio)succinic acid introduces stronger electron-withdrawing effects compared to mono-thio analogs like 2-(1,3-Benzothiazol-2-Ylthio)succinic acid. This may increase acidity and alter coordination chemistry .
  • Benzylidene Derivatives : Compounds like (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid feature conjugated double bonds, enabling antioxidant activity via resonance stabilization, unlike sulfur-linked variants .

Bioactivity and Toxicity

  • Pharmacological Potential: Benzothiazolylthio derivatives are used in corrosion inhibition (e.g., Irgacor 252LD) and have anticonvulsant activity in related compounds . Substituted benzylidene succinic acids exhibit anti-inflammatory properties, with (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid showing promise in silico for bioactivity .
  • Toxicity :

    • 2-(1,3-Benzothiazol-2-Ylthio)succinic acid is classified as a skin sensitizer (H317) .
    • Benzylidene derivatives generally comply with Lipinski’s rules for drug-likeness, suggesting lower toxicity risks compared to sulfur-rich analogs .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 2-(Benzyldithio)succinic acid?

  • Answer : Synthesis should follow rigorous protocols for thioether-functionalized succinic acid derivatives. Begin with succinic anhydride and benzyl thiol under controlled pH (e.g., alkaline conditions) to promote nucleophilic substitution. Purification via recrystallization or column chromatography is critical. Characterization requires 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the dithio linkage and esterification sites. For purity, use HPLC with UV detection at 254 nm . New compounds must include elemental analysis (C, H, S) and FT-IR to validate functional groups .

Q. Which analytical techniques are most effective for quantifying 2-(Benzyldithio)succinic acid in biological matrices?

  • Answer : LC-MS/MS is preferred for its sensitivity and specificity. Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Quantify via multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern. For structural characterization, employ tandem MS/MS and compare fragmentation pathways with reference standards . Validate methods using spiked matrices to assess recovery rates (≥85%) and limit of detection (LOD < 0.1 ng/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 2-(Benzyldithio)succinic acid derivatives?

  • Answer : Discrepancies in NMR or MS data often arise from stereochemical heterogeneity or impurities. Use 2D-NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm regioselectivity. For ambiguous MS fragments, perform isotopic labeling or computational simulations (e.g., Gaussian DFT) to predict fragmentation patterns. Cross-validate results with independent synthetic batches and reference databases (e.g., SciFinder, PubChem) .

Q. What statistical designs are optimal for optimizing the biotechnological production of 2-(Benzyldithio)succinic acid?

  • Answer : Employ Plackett-Burman (PBD) or Central Composite Design (CCD) to screen critical parameters (e.g., pH, temperature, substrate concentration). For example, a PBD with 8 variables (Table 3, ) can identify key factors affecting yield. Follow with CCD to model nonlinear interactions and derive optimal conditions (e.g., 37°C, pH 6.5, 20 g/L glycerol). Validate predictions using batch fermentation and compare experimental vs. predicted yields (R2^2 > 0.90) .

Q. How can molecular docking studies predict the interaction of 2-(Benzyldithio)succinic acid with biological targets?

  • Answer : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Prepare the compound’s 3D structure (e.g., from ChemDraw or PubChem) and optimize protonation states at physiological pH. Dock against plant growth regulator receptors (e.g., auxin-binding proteins ) or microbial enzymes (e.g., succinate dehydrogenase). Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) and calculate binding free energies (ΔG < -7 kcal/mol) .

Q. What strategies mitigate challenges in scaling up 2-(Benzyldithio)succinic acid synthesis while maintaining enantiomeric purity?

  • Answer : Implement asymmetric catalysis (e.g., chiral palladium complexes) to control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column). For large-scale reactions, use continuous-flow reactors to enhance mixing and reduce racemization. Characterize intermediates in situ using FT-IR or Raman spectroscopy to detect byproducts early .

Methodological Resources

  • Synthetic Guidance : Follow Beilstein Journal’s experimental section guidelines for reproducibility .
  • Data Analysis : Use tools like GraphPad Prism for ANOVA and PCA of bioproduction data .
  • Ethical Compliance : Adhere to RSC’s standards for reporting conflicts of interest and data integrity .

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